molecular formula C12H8BrF3N8 B10933014 2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10933014
M. Wt: 401.15 g/mol
InChI Key: MDKAUDSFDPIJAK-UHFFFAOYSA-N
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Description

2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazolopyrimidine ring system

Preparation Methods

The synthesis of 2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. The initial step typically includes the formation of the pyrazole ring, followed by the introduction of the bromine, methyl, and trifluoromethyl groups. The final step involves the fusion of the pyrazole ring with the triazolopyrimidine ring system. Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents.

Scientific Research Applications

2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound binds to enzymes and inhibits their activity, disrupting key biochemical pathways. This inhibition can lead to the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C12H8BrF3N8

Molecular Weight

401.15 g/mol

IUPAC Name

4-[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H8BrF3N8/c1-22-7(6(13)8(20-22)12(14,15)16)9-19-11-5-3-18-23(2)10(5)17-4-24(11)21-9/h3-4H,1-2H3

InChI Key

MDKAUDSFDPIJAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C2=NN3C=NC4=C(C3=N2)C=NN4C

Origin of Product

United States

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